molecular formula C11H11NO B11723530 2-(2-methoxyphenyl)-1H-pyrrole

2-(2-methoxyphenyl)-1H-pyrrole

Cat. No.: B11723530
M. Wt: 173.21 g/mol
InChI Key: UCSKMYPSQKBZGR-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrrole is an organic compound with the molecular formula C11H11NO It is a derivative of pyrrole, where the pyrrole ring is substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 1H-pyrrole-1-carboxylic acid, 2-(2-methoxyphenyl)-, phenylmethyl ester with sodium hydroxide in methanol at room temperature. The reaction mixture is stirred for about 20 minutes, followed by extraction and purification to yield the desired product .

Another method involves the use of microwave-induced iodine-catalyzed reactions under solventless conditions. This method is efficient and produces high yields of N-substituted pyrroles by reacting 2,5-dimethoxytetrahydrofuran with various amines .

Industrial Production Methods

Industrial production of 2-(2-Methoxyphenyl)pyrrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenyl)pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones

Uniqueness

2-(2-Methoxyphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other pyrrole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C11H11NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-8,12H,1H3

InChI Key

UCSKMYPSQKBZGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CN2

Origin of Product

United States

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